Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl-
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Overview
Description
Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- is a chemical compound with the molecular formula C11H17N3O It is a member of the hydrazinecarboxamide family, characterized by the presence of a hydrazine group bonded to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine, which activates the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic amidation can also be achieved through direct reaction of the carboxylic acid with an amine under appropriate conditions .
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- may involve large-scale amidation processes, utilizing efficient catalytic systems to ensure high yields and purity. The choice of catalysts and reaction conditions is critical to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., triazines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- can be compared with other similar compounds, such as:
Amitraz: A non-systemic acaricide and insecticide with a similar hydrazinecarboxamide structure.
2,6-Dimethylphenyl isothiocyanate: Used in the preparation of derivatized β-cyclodextrins and other chemical products.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl-.
Properties
CAS No. |
144268-80-4 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(2,6-dimethylanilino)-3-phenylurea |
InChI |
InChI=1S/C15H17N3O/c1-11-7-6-8-12(2)14(11)17-18-15(19)16-13-9-4-3-5-10-13/h3-10,17H,1-2H3,(H2,16,18,19) |
InChI Key |
RRIAFAYXGFAGCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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